

Spectroscopic Data of Isotridecanamine: A Technical Guide

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Compound of Interest

Compound Name: *Isotridecanamine*

CAS No.: 35723-81-0

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Introduction

Isotridecanamine, systematically known as 11-methyldodecan-1-amine, is a primary aliphatic amine with a branched hydrocarbon chain. Its molecular formula is $C_{13}H_{29}N$, and it possesses a molecular weight of 199.38 g/mol. [1] This compound and its derivatives find applications in various industrial sectors, including as surfactants, corrosion inhibitors, and intermediates in chemical synthesis. A thorough understanding of its spectroscopic characteristics is paramount for quality control, structural elucidation, and monitoring of chemical transformations.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **isotridecanamine**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally acquired spectra in public databases, this guide will present predicted data based on the analysis of its structural isomers and established principles of spectroscopic interpretation for aliphatic amines. This approach offers a robust framework for researchers, scientists, and drug development professionals to anticipate and interpret the spectroscopic behavior of **isotridecanamine**.

Molecular Structure and Isomerism

The structural characteristics of **isotridecanamine** are foundational to understanding its spectroscopic signature. The IUPAC name, 11-methyldodecan-1-amine, clearly defines its structure as a twelve-carbon (dodecyl) chain with a primary amine group at one end (position 1) and a methyl group at the eleventh carbon.^[1] This branching distinguishes it from its linear isomer, 1-tridecanamine.

Caption: Molecular structure of **Isotridecanamine** (11-methyldodecan-1-amine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ^1H and ^{13}C NMR spectra of **isotridecanamine** are detailed below. These predictions are based on established chemical shift values and coupling constant trends observed in long-chain aliphatic amines.

^1H NMR Spectroscopy

The proton NMR spectrum of **isotridecanamine** is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ^1H NMR Spectral Data for **Isotridecanamine**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~2.7	Triplet	2H	-CH ₂ -NH ₂
~1.4 - 1.6	Multiplet	2H	-CH ₂ -CH ₂ -NH ₂
~1.2 - 1.4	Multiplet	18H	-(CH ₂) ₉ -
~1.5	Multiplet	1H	-CH(CH ₃) ₂
~0.85	Doublet	6H	-CH(CH ₃) ₂

Interpretation and Rationale:

- $-\text{CH}_2\text{-NH}_2$ (α -protons): The methylene protons directly attached to the electron-withdrawing amine group are expected to be the most downfield among the aliphatic signals, appearing as a triplet around 2.7 ppm due to coupling with the adjacent methylene group.
- $-\text{CH}_2\text{-CH}_2\text{-NH}_2$ (β -protons): The protons on the carbon beta to the amine group will resonate upfield from the alpha protons, typically in the range of 1.4-1.6 ppm.
- $-(\text{CH}_2)_9-$: The protons of the long methylene chain will overlap to form a broad multiplet in the region of 1.2-1.4 ppm.
- $-\text{CH}(\text{CH}_3)_2$: The methine proton at the branch point is expected to be a multiplet around 1.5 ppm, likely overlapping with other signals.
- $-\text{CH}(\text{CH}_3)_2$: The two equivalent methyl groups at the terminus of the chain will appear as a characteristic doublet around 0.85 ppm, integrating to six protons.
- $-\text{NH}_2$ protons: The protons of the primary amine group are expected to appear as a broad singlet, typically in the range of 1.0-2.0 ppm. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature. Deuterium exchange (addition of D_2O) would cause this signal to disappear, confirming its assignment.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ^{13}C NMR Spectral Data for **Isotridecanamine**

Chemical Shift (δ) (ppm)	Assignment
~42	$-\text{CH}_2\text{-NH}_2$
~34	$-\text{CH}_2\text{-CH}_2\text{-NH}_2$
~22-32	$-(\text{CH}_2)_9-$
~39	$-\text{CH}(\text{CH}_3)_2$
~28	$-\text{CH}(\text{CH}_3)_2$

Interpretation and Rationale:

- $-\text{CH}_2\text{-NH}_2$ (α -carbon): The carbon atom directly bonded to the nitrogen is the most deshielded and is expected to resonate at approximately 42 ppm.
- $-\text{CH}_2\text{-CH}_2\text{-NH}_2$ (β -carbon): The carbon atom beta to the amine group will appear upfield from the alpha carbon, around 34 ppm.
- $-(\text{CH}_2)_9-$: The carbons of the long methylene chain will produce a series of closely spaced signals in the 22-32 ppm region.
- $-\text{CH}(\text{CH}_3)_2$: The methine carbon at the branch point is predicted to be around 39 ppm.
- $-\text{CH}(\text{CH}_3)_2$: The two equivalent terminal methyl carbons are expected to resonate at approximately 28 ppm.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **isotridecanamine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Instrumentation: Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
 - To confirm the N-H protons, acquire a second spectrum after adding a drop of D_2O to the NMR tube and shaking.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **isotridecanamine** is expected to exhibit characteristic absorption bands for a primary aliphatic amine.

Table 3: Predicted IR Absorption Bands for **Isotridecanamine**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3300 - 3500	Medium	N-H stretch (asymmetric and symmetric)	Primary Amine (-NH ₂)
2850 - 2960	Strong	C-H stretch	Aliphatic (CH ₂ , CH ₃)
1590 - 1650	Medium	N-H bend (scissoring)	Primary Amine (-NH ₂)
1450 - 1470	Medium	C-H bend (scissoring)	Methylene (-CH ₂ -)
1370 - 1380	Medium	C-H bend (symmetric)	Methyl (-CH ₃)
1000 - 1250	Medium-Strong	C-N stretch	Aliphatic Amine

Interpretation and Rationale:

- N-H Stretching: As a primary amine, **isotridecanamine** is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.
- C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of C-H stretching vibrations in the long aliphatic chain.

- N-H Bending: A medium intensity band between 1590 and 1650 cm^{-1} is attributed to the N-H scissoring vibration of the primary amine group.
- C-H Bending: Absorptions for methylene and methyl C-H bending are expected in the 1450-1470 cm^{-1} and 1370-1380 cm^{-1} regions, respectively.
- C-N Stretching: The C-N stretching vibration for an aliphatic amine typically appears as a medium to strong band in the 1000-1250 cm^{-1} region.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: As **isotridecanamine** is a liquid at room temperature, the spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty salt plates.
 - Apply a small drop of the sample to one plate and cover with the second plate to create a thin film.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

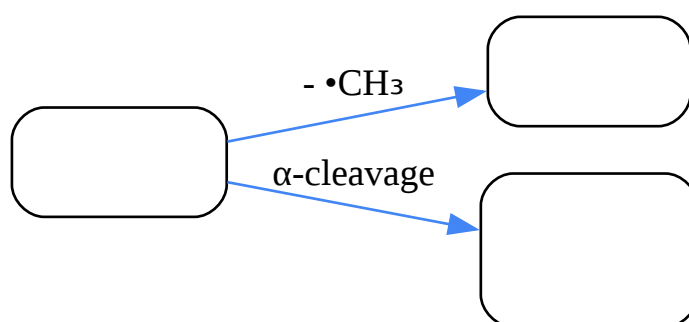
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Table 4: Predicted Mass Spectrometry Data for **Isotridecanamine**

m/z	Interpretation
199	Molecular Ion [M] ⁺
184	[M - CH ₃] ⁺
30	[CH ₂ =NH ₂] ⁺ (Base Peak)

Interpretation and Rationale:

- Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 199, corresponding to the molecular weight of **isotridecanamine**. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight.
- [M - CH₃]⁺: Loss of a methyl group from the branched end of the molecule would result in a fragment at m/z 184.
- Base Peak (m/z 30): The most characteristic fragmentation for primary amines is α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion, [CH₂=NH₂]⁺, which is typically the base peak (most intense peak) in the spectrum at m/z 30.



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Caption: Predicted mass spectral fragmentation of **Isotridecanamine**.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **isotridecanamine** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with

a gas chromatograph (GC-MS).

- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range of approximately m/z 20 to 250 using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition and Processing: The instrument's software will acquire and display the mass spectrum, showing the relative abundance of each fragment ion.

Conclusion

This technical guide has presented a detailed spectroscopic profile of **isotridecanamine** (11-methyldodecan-1-amine) based on predicted NMR, IR, and MS data. While experimental data is not readily available in public repositories, the interpretations and protocols provided herein offer a solid foundation for the characterization of this important industrial chemical. The predicted spectral features, including the characteristic signals in ^1H and ^{13}C NMR, the key vibrational bands in IR, and the dominant fragmentation pathways in MS, serve as a valuable reference for researchers in the field. The experimental methodologies outlined provide practical guidance for obtaining high-quality spectroscopic data. It is the author's hope that this guide will facilitate the accurate identification and analysis of **isotridecanamine** in various scientific and industrial applications.

References

- PubChem. **Isotridecanamine**. National Center for Biotechnology Information. [[Link](#)][1]

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Sources

- [1. Isotridecanamine | C13H29N | CID 118864 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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